molecular formula C20H17NO3 B469935 N-(4-acetylphenyl)-2-naphthalen-1-yloxyacetamide CAS No. 325745-04-8

N-(4-acetylphenyl)-2-naphthalen-1-yloxyacetamide

Cat. No.: B469935
CAS No.: 325745-04-8
M. Wt: 319.4g/mol
InChI Key: ZPPCMXOQCJADEI-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-naphthalen-1-yloxyacetamide is an organic compound that belongs to the class of aromatic anilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with an aromatic group. The compound has a molecular formula of C20H17NO3 and is known for its diverse applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-naphthalen-1-yloxyacetamide typically involves the reaction of 4-acetylphenylamine with 2-naphthalen-1-yloxyacetic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-naphthalen-1-yloxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-acetylphenyl)-2-naphthalen-1-yloxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-naphthalen-1-yloxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones

Uniqueness

N-(4-acetylphenyl)-2-naphthalen-1-yloxyacetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its naphthalene moiety provides additional aromaticity and rigidity, enhancing its binding affinity to molecular targets compared to other similar compounds.

Properties

CAS No.

325745-04-8

Molecular Formula

C20H17NO3

Molecular Weight

319.4g/mol

IUPAC Name

N-(4-acetylphenyl)-2-naphthalen-1-yloxyacetamide

InChI

InChI=1S/C20H17NO3/c1-14(22)15-9-11-17(12-10-15)21-20(23)13-24-19-8-4-6-16-5-2-3-7-18(16)19/h2-12H,13H2,1H3,(H,21,23)

InChI Key

ZPPCMXOQCJADEI-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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